molecular formula C6H8N2O2S B067964 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183302-68-3

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B067964
CAS No.: 183302-68-3
M. Wt: 172.21 g/mol
InChI Key: PKBQERAJZXEWRH-UHFFFAOYSA-N
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Description

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview of Thiadiazole Derivatives

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid belongs to the class of thiadiazole derivatives, compounds known for their diverse pharmacological properties. Research has demonstrated that thiadiazoles, including variants like 1,3,4-thiadiazoles, exhibit a broad spectrum of biological activities. These activities range from antimicrobial to anti-inflammatory, making them significant in medicinal chemistry. The versatility of thiadiazole derivatives lies in their structural flexibility, allowing for various chemical modifications to enhance biological efficacy (Lelyukh, 2019).

Synthetic Applications and Biological Significance

The synthesis and biological significance of thiadiazolines, closely related to thiadiazoles, have been extensively reviewed. These compounds, derived from thiosemicarbazone cyclization reactions, are recognized for their antimicrobial efficacy against fungal and bacterial strains. This underscores the importance of thiadiazole derivatives, including this compound, in pharmaceutical research and drug development (Yusuf & Jain, 2014).

Potential in Organic Optoelectronics

Beyond their biological applications, certain thiadiazole derivatives have been explored for their potential in organic optoelectronics. Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, for instance, exhibit unique electronic properties beneficial for optoelectronic devices. This suggests the potential for derivatives of this compound to contribute to advancements in electronic materials and technologies (Tam & Wu, 2015).

Analgesic and Anti-inflammatory Agents

The exploration of thiadiazole derivatives, including 1,3,4-thiadiazoles, as analgesic and anti-inflammatory agents reveals their significant therapeutic potential. Structural modifications of these compounds have led to the identification of derivatives with promising analgesic and anti-inflammatory activities, highlighting their role in the development of new therapeutic agents (Koval et al., 2022).

Role in Chemical Synthesis and Biological Activities

The chemistry, synthesis, and biological activities of thiadiazole compounds have been comprehensively reviewed, emphasizing their role in organic synthesis and various biological applications. These compounds have found use as oxidation inhibitors, dyes, metal chelating agents, and more, demonstrating the versatility and broad applicability of thiadiazole derivatives (Asif, 2016).

Safety and Hazards

The safety data sheet (SDS) for “4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid” is available online . The compound is classified as a skin sensitizer (GHS07) and should be handled with appropriate protective equipment .

Future Directions

The future directions for research on “4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid” and its derivatives could involve further exploration of their potential as antifungal and anticancer agents . The position and number of substitutions on the thiadiazole ring could be varied to modulate the potency of the compounds .

Properties

IUPAC Name

4-propan-2-ylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBQERAJZXEWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376884
Record name 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183302-68-3
Record name 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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